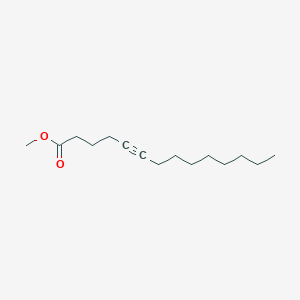
Methyl tetradec-5-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl tetradec-5-ynoate is an organic compound with the molecular formula C15H26O2. It is a methyl ester derivative of tetradecynoic acid and is characterized by the presence of a triple bond at the fifth carbon position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl tetradec-5-ynoate can be synthesized through several methods. One common approach involves the coupling of 1-decyne with 1-bromo-3-chloropropane via a Wittig reaction. The resulting product, 1-chloro-4-tridecyne, is then subjected to a Grignard reaction with methyl chloroformate to yield this compound . Another method involves the reduction of methyl 4-chlorotetradec-5-ynoate using a zinc-copper couple, with the regiochemistry of the reduction being influenced by the activity of the zinc-copper couple and the acidity of the proton donor .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl tetradec-5-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or Lindlar catalyst can be used for selective reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
Methyl tetradec-5-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been studied for its potential as a bioregulator and its role in the synthesis of pheromones.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl tetradec-5-ynoate involves its interaction with various molecular targets and pathways. The triple bond in its structure makes it highly reactive, allowing it to participate in a range of chemical reactions. In biological systems, it may act as a bioregulator by interacting with specific enzymes or receptors, although the exact molecular targets and pathways are not fully understood .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl tetradec-5-enoate: Similar structure but with a double bond instead of a triple bond.
Methyl tetradec-5-trienoate: Contains multiple double bonds.
Methyl 4-chlorotetradec-5-ynoate: A chlorinated derivative of methyl tetradec-5-ynoate.
Uniqueness
This compound is unique due to the presence of a triple bond at the fifth carbon position, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
39077-29-7 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
methyl tetradec-5-ynoate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-9,12-14H2,1-2H3 |
InChI-Schlüssel |
LZGVSHAOWJOSKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC#CCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid](/img/structure/B13824012.png)

![Ethanone, 1-[4-(aminoethynyl)phenyl]-](/img/structure/B13824024.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B13824032.png)
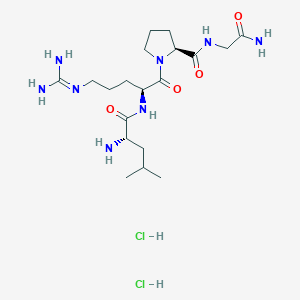
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-ethyl-1,3-oxazole-4-carbonitrile](/img/structure/B13824044.png)
![2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline](/img/structure/B13824050.png)
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B13824074.png)
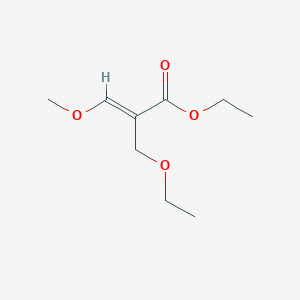
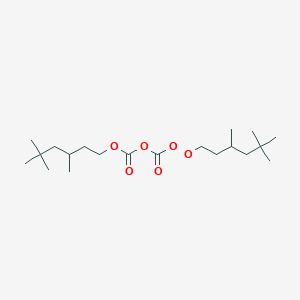
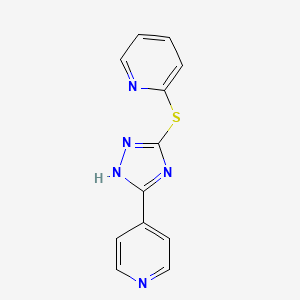
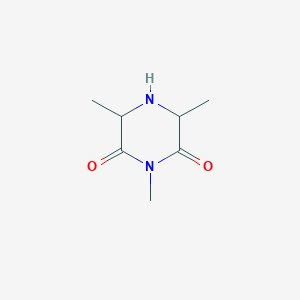
![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B13824107.png)
![Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate](/img/structure/B13824121.png)
